Oligomycin A is derived from Streptomyces avermitilis, a species known for its ability to produce various antibiotics. Its classification falls under macrolide antibiotics, which are characterized by a large lactone ring structure. Oligomycin A specifically inhibits ATP synthase, making it vital in studies related to mitochondrial function and energy metabolism .
The synthesis of oligomycin A involves several steps, primarily focusing on fermentation and extraction processes. The compound is typically produced by culturing Streptomyces avermitilis in a suitable growth medium.
Recent advancements have also explored synthetic analogs of oligomycin A, such as 33-dehydrooligomycin A, which are synthesized using methods like Kornblum oxidation. This involves treating precursors with dimethyl sulfoxide and triethylamine under controlled temperature conditions .
Oligomycin A has a complex molecular structure characterized by a large macrolide ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of oligomycin A. The presence of specific functional groups and the arrangement of atoms are critical for understanding its mechanism of action .
Oligomycin A participates in various chemical reactions primarily related to its interaction with ATP synthase:
Research has also indicated that structural modifications can enhance or reduce the compound's antimicrobial efficacy against various pathogens .
The mechanism of action of oligomycin A primarily involves its role as an inhibitor of ATP synthase:
Studies have demonstrated that oligomycin A's effectiveness varies among different cell types, highlighting its potential for targeted therapeutic applications .
Oligomycin A exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and influence its application in biochemical research .
Oligomycin A has diverse applications in scientific research:
Oligomycin A binds specifically to the FO sector of mitochondrial adenosine triphosphate (ATP) synthase, forming a high-affinity complex with the c-subunit ring. Crystallographic studies at 1.9 Å resolution reveal that oligomycin A occupies a surface site bridging two adjacent c-subunit molecules (designated chains N and O in yeast structures). This binding pocket comprises:
Table 1: Key Residues in the FO c-Subunit Oligomycin A Binding Site
Residue | Interaction Type | Functional Consequence |
---|---|---|
Glu59 | H-bond (via water) | Stabilizes protonated state; blocks aqueous access |
Phe64 | π-π stacking | Anchors macrocyclic ring |
Ala56/Leu63 | Van der Waals | Creates hydrophobic binding cleft |
Leu57 | H-bond acceptor | Coordinates water molecule near Glu59 |
Notably, oligomycin A binding induces conformational shifts in Leu63 and Phe64 side chains, enlarging a crevice to accommodate oligomycin A’s propanol group. This rearrangement minimally disturbs the c-ring backbone (root mean square deviation = 0.21 Å) but critically occludes the proton translocation path [1] [8].
Oligomycin A inhibits ATP synthase by physically obstructing proton flow through the FO channel and decoupling proton translocation from rotational catalysis:
Table 2: Effects of Oligomycin A on Proton Conductance in Submitochondrial Particles
Condition | Proton Conductance Rate (H⁺/min/mg protein) | Inhibition (%) |
---|---|---|
Control | 580 ± 42 | 0 |
+ Oligomycin A (5 μM) | 89 ± 11 | 85 |
+ FCCP (uncoupler) | 2200 ± 190 | -279* |
*Negative value indicates stimulation [9].
Paradoxically, oligomycin A also reduces passive proton leakage across the inner mitochondrial membrane by 30–40%, a phenomenon contributing to its “coupling” effect on oxidative phosphorylation in damaged membranes [9].
Oligomycin A exhibits context-dependent interactions with mitochondrial permeability pathways:
Table 3: Comparative Uncoupling Mechanisms in Mitochondria
Parameter | Classical PTP | Oligomycin A-Induced Uncoupling |
---|---|---|
Onset | Seconds | Minutes-hours |
CsA Sensitivity | Yes | No |
Proton Flux | >5000 H⁺/min | 300–800 H⁺/min |
Calcium Dependence | Absolute | Minimal |
Bongkrekic Acid Effect | Inhibitory | Preventive only |
These phenomena position oligomycin A not merely as an inhibitor but as a modulator of cristae ultrastructure and bioenergetic stress responses, with implications for targeting cancer cell metabolism [5] [6].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0